5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid
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Overview
Description
5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C12H15NO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclopentaneamido group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Cyclopentaneamido Group: The cyclopentaneamido group can be introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Br2, HNO3, H2SO4
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives
Scientific Research Applications
5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-carboxylic acid: A simpler thiophene derivative without the cyclopentaneamido group.
3-Methylthiophene-2-carboxylic acid: Another thiophene derivative with a different substitution pattern.
Uniqueness
5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid is unique due to the presence of both the cyclopentaneamido group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(cyclopentanecarbonylamino)-3-methylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-7-6-9(17-10(7)12(15)16)13-11(14)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUWVMIRXLWJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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